Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a heterocyclic compound characterized by the presence of an oxadiazole ring and two carboxylate groups. It has the molecular formula and a molecular weight of approximately 230.17 g/mol. This compound exhibits a density of 1.45 g/cm³ and a boiling point of 309.2ºC at 760 mmHg . The structure incorporates both ester and oxide functionalities, contributing to its reactivity and potential applications in synthetic chemistry.
DEDO presents an opportunity for further scientific exploration. Research could focus on:
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide, also known as 2-Oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylic acid diethyl ester, is a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. While not as widely studied as other oxadiazoles, it has been synthesized and characterized through various methods, including the reaction of diethyl oxalate with hydrazine and nitrous acid. Its properties like melting point, boiling point, and mass spectrum have also been reported [].
The limited research available on Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide suggests potential applications in various scientific fields:
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Research indicates that diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide may exhibit biological activities such as:
The synthesis of diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide typically involves:
Various synthetic routes have been explored in literature, emphasizing efficiency and yield optimization .
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide finds applications in:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide focus on its reactivity with various biological targets. These include:
These studies are crucial for assessing its viability as a therapeutic agent .
Several compounds share structural similarities with diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl 1,2,5-Oxadiazole-3-carboxylate | Contains one carboxylate group | Simpler structure; less reactive than diethyl derivative |
| Ethyl 1,2,5-Oxadiazole-3-carboxylate | Single ethyl group; no dicarboxylate functionality | Lower molecular weight; different reactivity |
| Methyl 1,2,5-Oxadiazole-3-carboxylate | Methyl ester variant | Different sterics; potential for varied biological activity |
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is unique due to its dual carboxylate groups and oxadiazole ring system which enhances its reactivity and potential applications compared to these similar compounds .
The thermal stability profile of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide has been comprehensively investigated using differential scanning calorimetry and related analytical techniques. Differential Scanning Calorimetry analysis demonstrates that the compound exhibits remarkable thermal stability below 200°C, maintaining its structural integrity under normal handling conditions [3]. This stability threshold is particularly significant for synthetic and analytical applications.
The compound undergoes exothermic decomposition at 265°C, as evidenced by DSC measurements [3]. This decomposition temperature represents a critical parameter for safe handling and processing of the material. The decomposition process is characterized by an exothermic event, indicating the release of energy during thermal breakdown of the molecular structure.
Chemical Reactive Test analysis reveals exceptional stability under controlled heating conditions. When subjected to heating at 120°C for 22 hours, the compound releases only 0.01 cc/g of gases [3]. This minimal gas evolution is well below the 4.0 cc/g threshold typically required for safety compliance, demonstrating the compound's thermal stability under moderate temperature conditions.
Vacuum distillation studies provide additional insights into thermal decomposition kinetics. The compound can be successfully distilled at temperatures between 80-85°C under reduced pressure (0.07-0.2 Torr) without observable decomposition [3]. However, the material will decompose below its estimated boiling point of approximately 300 ± 10°C under atmospheric pressure [3]. This temperature-pressure relationship is crucial for purification and isolation procedures.
| Analysis Method | Temperature (°C) | Findings |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | < 200 (stable) | Stable below 200°C |
| Chemical Reactive Test (CRT) | 120 (test condition) | Released 0.01 cc/g gases in 22 h |
| Vacuum Distillation | 80-85 (0.07-0.2 Torr) | No decomposition at distillation temperature |
| Decomposition Temperature | 265 (exothermic decomposition) | Exothermic decomposition at 265°C |
Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide. The ¹H Nuclear Magnetic Resonance spectrum in deuterated dimethyl sulfoxide exhibits characteristic signals at δ 4.57-4.26 (multiplet, 4H) corresponding to the ethyl ester methylene protons, and signals at δ 1.35 (triplet, 3H) and δ 1.29 (triplet, 3H) representing the methyl groups of the ethyl esters [3].
In deuterated acetonitrile, the ¹H Nuclear Magnetic Resonance spectrum shows distinct signals at δ 4.44 (quartet, 2H) and δ 4.39 (quartet, 2H) for the methylene protons, with methyl signals at δ 1.37 (triplet, 3H) and δ 1.31 (triplet, 3H) [3]. These chemical shift differences between solvents reflect the compound's sensitivity to solvent environment.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. In deuterated dimethyl sulfoxide, signals appear at δ 156.51, 154.79, and 148.81 corresponding to the oxadiazole ring carbons, with ester carbonyl signals at δ 107.33 [3]. The methylene carbons appear at δ 63.48 and 63.16, while methyl carbons resonate at δ 13.61 [3].
¹³C Nuclear Magnetic Resonance in deuterated acetonitrile shows signals at δ 158.00, 156.26, and 150.23 for aromatic carbons, with methylene carbons at δ 64.86 and 64.63, and methyl carbons at δ 14.39 [3]. The chemical shift variations between solvents provide insights into molecular dynamics and solvent interactions.
Infrared spectroscopy identifies key functional group characteristics. The most prominent feature is the carbonyl stretching frequency at 1752 cm⁻¹, which is characteristic of ester carbonyl groups [3]. This frequency is consistent with the presence of electron-withdrawing effects from the oxadiazole ring system.
Mass spectrometry analysis confirms the molecular structure through fragmentation patterns. Gas chromatography-mass spectrometry shows the molecular ion peak at m/z 230 (M⁺, 100%) [3], confirming the molecular weight. Mass spectrometric fragmentation studies of 1,2,5-oxadiazole N-oxide derivatives reveal characteristic fragmentation patterns involving the N-oxide functionality [4] [5]. These studies demonstrate that the N-oxide moiety participates actively in fragmentation processes, providing structural confirmation.
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 4.57-4.26 (m, 4H), 1.35 (t, 3H), 1.29 (t, 3H) | Ethyl ester protons and methyl groups |
| ¹³C NMR (DMSO-d₆) | δ 156.51, 154.79, 148.81, 107.33, 63.48, 63.16, 13.61 | Aromatic carbons and ester carbons |
| ¹H NMR (CD₃CN) | δ 4.44 (q, 2H), 4.39 (q, 2H), 1.37 (t, 3H), 1.31 (t, 3H) | Ethyl ester protons and methyl groups |
| ¹³C NMR (CD₃CN) | δ 158.00, 156.26, 150.23, 108.52, 64.86, 64.63, 14.39 | Aromatic carbons and ester carbons |
| GC-MS | m/z 230 (M⁺, 100%) | Molecular ion peak |
| Infrared Spectroscopy | C=O stretch at 1752 cm⁻¹ | Carbonyl stretching frequency |
The crystallographic density of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is determined to be 1.45 g/cm³ [1]. This density value is significant as it indicates efficient molecular packing within the crystal lattice. The density is consistent with the presence of multiple heteroatoms and the planar nature of the oxadiazole ring system.
Molecular conformation studies suggest that the compound adopts a planar conformation favoring efficient crystal packing [6]. The oxadiazole ring system inherently promotes planarity, which facilitates intermolecular interactions and dense packing arrangements. The 3,4-substitution pattern of the oxadiazole ring allows for optimal geometric arrangement of the ester substituents.
Comparative analysis with related oxadiazole compounds reveals that multicyclic oxadiazoles can achieve high crystallographic densities. Research on similar compounds demonstrates that 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3'-bis(4-nitrofurazan-3-yl)-5,5'-bi(1,2,4-oxadiazole) exhibit single crystal densities of 1.91 and 1.94 g·cm⁻³, respectively [6]. These values highlight the potential for high-density packing in oxadiazole-based compounds.
The packing efficiency is influenced by the planar conformation and the ability to form intermolecular interactions through the ester functionalities and the N-oxide group. The polar surface area of 104.09 Ų contributes to intermolecular hydrogen bonding and dipole-dipole interactions [1].
| Parameter | Value/Description |
|---|---|
| Crystallographic Density | 1.45 g/cm³ |
| Crystal System | Not specified in available data |
| Space Group | Not specified in available data |
| Unit Cell Parameters | Not specified in available data |
| Packing Analysis | Planar conformation favored |
| Molecular Conformation | Oxadiazole ring with ester substituents |
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide exhibits excellent solubility in polar organic solvents. The compound demonstrates highly favorable solubility in tetrahydrofuran, which serves as the preferred reaction medium for synthetic transformations [3]. This high solubility facilitates synthetic procedures and purification processes.
The compound shows good solubility in dichloromethane, making it suitable for purification via column chromatography and extraction procedures [3]. Chloroform and acetonitrile also provide suitable solvent systems for Nuclear Magnetic Resonance spectroscopy and analytical procedures [3].
The LogP value of 0.45650 indicates moderate lipophilicity, suggesting balanced hydrophilic-lipophilic properties [1]. This value is consistent with the presence of polar ester functionalities and the N-oxide group, balanced by the organic ethyl substituents.
Water solubility is expected to be limited based on the polar surface area of 104.09 Ų [1]. While the compound contains polar functionalities, the overall molecular structure favors organic solvent systems over aqueous media.
Solubility patterns align with typical behavior of ester-substituted heterocycles. The parent 1,2,5-oxadiazole is reported to be soluble in water and stable at room temperature with a density of 1.168 g/cm³ [7]. However, the diethyl ester derivative shows preference for organic solvents due to increased hydrophobic character.
| Solvent | Solubility | Notes |
|---|---|---|
| Tetrahydrofuran (THF) | Highly soluble | Commonly used as reaction medium |
| Dichloromethane (CH₂Cl₂) | Soluble | Used in purification processes |
| Chloroform (CHCl₃) | Soluble | Suitable for NMR analysis |
| Acetonitrile (CH₃CN) | Soluble | Used for NMR spectroscopy |
| Water | Limited solubility | Polar surface area suggests limited water solubility |
| Organic Solvents (General) | Generally soluble in polar organic solvents | LogP = 0.45650 indicates moderate lipophilicity |
The redox properties of Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide are fundamentally determined by the presence of the N-oxide functionality. This structural feature serves as the primary site for electron transfer reactions and redox processes. The N-oxide group is known to facilitate both oxidation and reduction reactions under appropriate conditions.
Electrochemical studies on related 1,2,5-oxadiazole N-oxide derivatives demonstrate that these compounds exhibit facile monoelectronation of the N-oxide moiety [8]. Research indicates that the highest biological activities observed in similar compounds are associated with the ease of electron transfer involving the N-oxide functionality [8].
The reduction potential of the compound is expected to be favorable due to the electron-accepting nature of the N-oxide group. While specific electrochemical data for this compound are not available in the literature, comparative studies on related furoxan derivatives suggest that these compounds can undergo reduction to form the corresponding deoxygenated products.
Flash vacuum pyrolysis studies of 1,2,5-oxadiazole 2-oxides reveal that these compounds undergo thermal decomposition through cleavage of the oxadiazole ring at O(1)-N(2) and C(3)-C(4) bonds, forming nitrile oxide fragments [9]. This thermal behavior is relevant to understanding the redox stability and electron transfer mechanisms.
The compound's electrochemical behavior is influenced by the electron-withdrawing ester substituents, which can modulate the electron density at the N-oxide center. The presence of two ester groups at the 3,4-positions of the oxadiazole ring creates an electron-deficient system that enhances the oxidizing potential of the N-oxide functionality.
Under reductive conditions, the compound is expected to undergo electron transfer to form radical intermediates or fully reduced products. The stability of these reduced forms depends on the reaction conditions and the presence of stabilizing factors.
| Property | Description |
|---|---|
| Electrochemical Behavior | Exhibits redox activity due to N-oxide group |
| Oxidation Potential | Data not available in sources |
| Reduction Potential | Expected to be reducible due to N-oxide |
| Electron Transfer | Facilitated by N-oxide moiety |
| N-Oxide Functionality | Key site for electron transfer reactions |
| Redox Stability | Stable under normal conditions |